Acetyltriethylgermane
Description
Acetyltriethylgermane (IUPAC name: acetoxytriethylgermane) is an organogermanium compound with the formula (C₂H₅)₃GeOCOCH₃. Structurally, it consists of a germanium atom bonded to three ethyl groups and an acetyloxy group. Acylgermanes, including this compound, are emerging as versatile reagents in organic synthesis due to their unique reactivity and stability under catalytic conditions .
Properties
CAS No. |
13433-79-9 |
|---|---|
Molecular Formula |
C8H18GeO |
Molecular Weight |
202.86 g/mol |
IUPAC Name |
1-triethylgermylethanone |
InChI |
InChI=1S/C8H18GeO/c1-5-9(6-2,7-3)8(4)10/h5-7H2,1-4H3 |
InChI Key |
UPFCZJFHRXHVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of triethylgermane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Acetyltriethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to simpler germanium-containing compounds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Germanium dioxide and acetyl derivatives.
Reduction: Simpler germanium hydrides.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetyltriethylgermane is used as a precursor in the synthesis of organogermanium compounds, which are valuable intermediates in organic synthesis and catalysis.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of diseases where germanium compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which acetyltriethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium compounds are known to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. The acetyl group may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Key Differences :
- Synthetic Flexibility : Aroyltrimethylgermane and acetyltriethylgermane require transition-metal catalysis (Pd or Ni), whereas tetraethylgermane is synthesized via classical Grignard reactions .
- Functional Group Compatibility : Nickel-catalyzed germylative alkylation tolerates esters, nitriles, and heterocycles, making it suitable for complex this compound derivatives .
Reactivity and Stability
- This compound vs. Chlorotriethylgermane: this compound’s acetyloxy group enhances electrophilicity, facilitating nucleophilic acyl substitutions. In contrast, chlorotriethylgermane undergoes nucleophilic displacement (e.g., with organolithium reagents) to form alkyl/aryl germanes . Chlorotriethylgermane exhibits higher toxicity (H302, H312, H315 hazards) compared to acetylated derivatives, which are less reactive toward biological systems .
Substituent Effects :
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